Potassium propa-1,2-dienyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

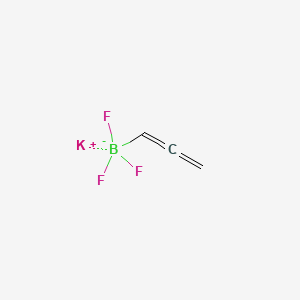

Potassium propa-1,2-dienyltrifluoroborate is a chemical compound with the CAS Number: 1201899-21-9 . Its IUPAC name is potassium trifluoro (1,2-propadienyl)borate (1-) and it has a molecular weight of 145.96 .

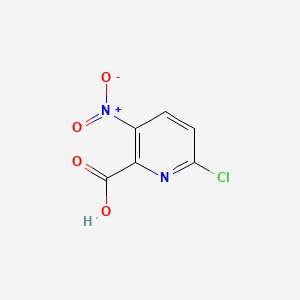

Molecular Structure Analysis

The InChI code for Potassium propa-1,2-dienyltrifluoroborate is1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Potassium propa-1,2-dienyltrifluoroborate has a molecular weight of 145.96 .Scientific Research Applications

Cross-Coupling Reactions

Potassium propa-1,2-dienyltrifluoroborate serves as a pivotal reagent in cross-coupling reactions. For instance, Molander and colleagues (2012) elucidated the stereospecific cross-coupling of secondary organotrifluoroborates, highlighting the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates via a copper-catalyzed diboration of aldehydes. This process facilitates the creation of protected secondary alcohols with high yields and retention of stereochemistry, avoiding the β-hydride elimination pathway through strategic use of a benzyl protecting group (Molander & Wisniewski, 2012). Additionally, Molander et al. (2002) described the use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, underscoring the reagents' air- and moisture-stability and compatibility with various functional groups (Molander, Katona, & Machrouhi, 2002).

Enhancing Reaction Selectivity and Efficiency

The versatility of potassium propa-1,2-dienyltrifluoroborate extends to its role in enhancing reaction selectivity and efficiency. Alacid and Nájera (2009) showcased its application in diastereoselective cross-couplings with allyl and benzyl chlorides, producing 1,4-dienes and allylarenes with remarkable selectivity under phosphine-free conditions. This methodology emphasizes the compound's contribution to sustainable chemistry by enabling palladium recycling and reducing the palladium content in final products (Alacid & Nájera, 2009).

Nucleophilic Substitution and Functionalization

Molander and Ham (2006) advanced the utility of potassium propa-1,2-dienyltrifluoroborate in nucleophilic substitution reactions. They demonstrated the synthesis of potassium bromo- and iodomethyltrifluoroborates, which serve as precursors for the preparation of various functionalized organotrifluoroborates. This process underscores the reagent's capacity to facilitate diverse chemical transformations, enabling the efficient synthesis of complex molecules (Molander & Ham, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Potassium Propa-1,2-dienyltrifluoroborate is a chemical compound with a specific molecular structure

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .

Biochemical Pathways

It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is known that the compound can cause changes at the molecular and cellular levels .

properties

InChI |

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQRYYEMVXCEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655185 |

Source

|

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201899-21-9 |

Source

|

| Record name | Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)